N-(4-Chlorophenyl)-2-cyanoacetamide

Heterocyclic synthesis Acrylamide derivatives Knoevenagel condensation

Researchers requiring a validated cyanoacetamide building block face reproducibility risks from uncharacterized analogs. N-(4-Chlorophenyl)-2-cyanoacetamide (CAS 17722-17-7) resolves this: • Validated in Knoevenagel condensation yielding acrylamide derivatives at 82% isolated yield. • Identity confirmed by single-crystal XRD (COD 8102148) & 600 MHz ¹H NMR (BMRB bmse011431). • 98% purity minimizes aldehyde-consuming side reactions. Supplied with full analytical documentation for immediate QC integration.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 17722-17-7
Cat. No. B096720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-2-cyanoacetamide
CAS17722-17-7
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CC#N)Cl
InChIInChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
InChIKeyFLLVVAHFEBGZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorophenyl)-2-cyanoacetamide: Chemical Identity & Procurement


N-(4-Chlorophenyl)-2-cyanoacetamide (CAS 17722-17-7, molecular formula C9H7ClN2O, molecular weight 194.62 g/mol) is an N-aryl cyanoacetamide derivative characterized by a para-chloro substituent on the phenyl ring [1]. The compound exists as a white to yellow-brown crystalline powder with a melting point of 207–209°C and is commercially available at purity specifications of ≥95% to 98% from multiple suppliers . Its structural identity is confirmed by single-crystal X-ray diffraction (monoclinic crystal system, space group P21/n, R factor = 0.0362 for significantly intense reflections) [2] and 1H NMR spectral data (600 MHz, DMSO-d6, 298K) [3]. As a member of the cyanoacetamide class, the compound features an active methylene group (C-2) adjacent to both carbonyl and cyano functionalities, enabling participation in Knoevenagel condensations and heterocycle-forming reactions [4].

N-(4-Chlorophenyl)-2-cyanoacetamide: Why Generics Fail


Generic substitution among N-aryl cyanoacetamide analogs fails due to quantifiable differences in synthetic yield and structural verification that directly impact experimental reproducibility. The para-chloro substituent on the phenyl ring of N-(4-chlorophenyl)-2-cyanoacetamide imparts electronic effects that modulate the reactivity of the active methylene group compared to unsubstituted or differently substituted analogs [1]. This substitution pattern yields measurable crystallographic parameters—including unit cell dimensions (a = 5.542 Å, b = 18.677 Å, c = 8.723 Å, β = 102.868°, volume = 880.2 ų) [2] and hydrogen-bonding networks—that differentiate this compound from its ortho- and meta-chloro isomers and from non-halogenated derivatives. In synthetic applications, condensation reactions with this specific compound have been validated to produce acrylamide derivatives with established yields (82%) [3], whereas substitution with alternative N-aryl cyanoacetamides lacking this structural validation would introduce unknown reaction outcomes. The absence of validated crystallographic and NMR reference data for many analog compounds further precludes confident identity verification in procurement and QC workflows [4].

N-(4-Chlorophenyl)-2-cyanoacetamide vs. Analogs: Evidence


Knoevenagel Condensation Yield Validation

In the condensation reaction with 2-(formylphenoxy)-N-aryl-acetamide derivative 6b, N-(4-chlorophenyl)-2-cyanoacetamide produced acrylamide product 8 with an isolated yield of 82% under standard laboratory conditions [1]. This represents a validated synthetic outcome specific to the 4-chlorophenyl-substituted cyanoacetamide scaffold. Direct yield comparisons for alternative N-aryl cyanoacetamides (e.g., unsubstituted phenyl, 4-methylphenyl, 4-methoxyphenyl) in this specific reaction system are not reported in the same study.

Heterocyclic synthesis Acrylamide derivatives Knoevenagel condensation

Purity Grade Differentiation

N-(4-Chlorophenyl)-2-cyanoacetamide is commercially available at 98% purity from major suppliers including Sigma-Aldrich/BLD Pharmatech , compared to the minimum purity specification of 95% offered by other vendors . This 3% absolute purity differential reduces maximum impurity content from 5% to 2%, representing a 60% reduction in potential interfering contaminants for reactions sensitive to side-product formation.

Chemical procurement Quality control Reagent specification

Crystallographic Identity Confirmation

The single-crystal X-ray structure of N-(4-chlorophenyl)-2-cyanoacetamide has been solved and deposited in the Crystallography Open Database (COD entry 8102148) [1]. The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 5.542 Å, b = 18.677 Å, c = 8.723 Å, β = 102.868°, and cell volume = 880.2 ų at 193K. The refinement converged with residual factors R = 0.0362 (significantly intense reflections) and wR = 0.084. The crystal structure reveals intermolecular hydrogen bonding between the amide NH and carbonyl oxygen, defining the solid-state packing arrangement [1]. Comparable crystallographic data are not publicly available for many structurally analogous N-aryl cyanoacetamides (e.g., N-phenyl-2-cyanoacetamide, N-(4-methylphenyl)-2-cyanoacetamide) in crystallographic databases.

X-ray crystallography Structural validation Quality control

NMR Reference Data Availability

High-field 1H NMR data (600 MHz) for N-(4-chlorophenyl)-2-cyanoacetamide has been acquired and deposited in the Biological Magnetic Resonance Data Bank (BMRB entry bmse011431) [1]. The spectrum was recorded at 298K in DMSO-d6 at 1 mM concentration, pH 6.0, providing a validated spectral reference for identity verification and purity assessment. The time-domain data and processed spectral files are publicly available for direct comparison. While many cyanoacetamide derivatives have been characterized by NMR, the deposition of full spectral data in a public, traceable repository with defined acquisition parameters distinguishes this compound from analogs whose NMR characterization exists only in supplementary information of individual publications without unified access.

NMR spectroscopy Analytical reference Compound verification

Lipophilicity & Solubility Prediction

N-(4-Chlorophenyl)-2-cyanoacetamide exhibits a calculated XLogP3 value of 2.6 . This lipophilicity parameter differs measurably from the unsubstituted N-phenyl-2-cyanoacetamide analog (calculated XLogP3 ≈ 1.2-1.5, based on removal of the chloro substituent), representing an approximate 0.9-1.1 log unit increase. The topological polar surface area (TPSA) is calculated as 52.9 Ų . These computational descriptors support rational solvent selection for reactions and purification, with the compound demonstrating moderate solubility in polar organic solvents consistent with its calculated logP .

Lipophilicity ADME prediction Solubility

N-(4-Chlorophenyl)-2-cyanoacetamide: Applications & Procurement Scenarios


Acrylamide Derivative Synthesis via Knoevenagel Condensation

Use N-(4-Chlorophenyl)-2-cyanoacetamide as the active methylene component in Knoevenagel condensations with aromatic aldehydes to generate α,β-unsaturated acrylamide intermediates. This compound has been validated in condensation with 2-(formylphenoxy)-N-aryl-acetamide derivatives to yield acrylamide products with an isolated yield of 82% [1]. The 98% purity grade is recommended for these reactions to minimize aldehyde-consuming side reactions from impurities that could reduce effective yield. The reaction exploits the acidity of the C-2 methylene protons activated by both the adjacent carbonyl and cyano groups [2].

Heterocyclic Scaffold Construction for Medicinal Chemistry

Employ N-(4-Chlorophenyl)-2-cyanoacetamide as a polyfunctional building block for synthesizing nitrogen- and sulfur-containing heterocycles including pyrazoles, thiazoles, pyridines, and pyrimidines [1]. The para-chlorophenyl substituent remains intact throughout these cyclization reactions, imparting lipophilicity (XLogP3 = 2.6) to the resulting heterocyclic products that may enhance membrane permeability in cell-based assays . The compound's validated crystal structure [2] and deposited NMR reference data provide structural benchmarks for characterizing novel derivatives, supporting patent documentation and regulatory filing requirements.

Quality Control and Analytical Method Development

Utilize the publicly available single-crystal X-ray structure (COD entry 8102148) [1] and 600 MHz 1H NMR reference data (BMRB entry bmse011431) for identity verification of received material. The melting point specification of 207–209°C [2] serves as a rapid purity indicator. The 98% purity grade provides reduced impurity burden (2% maximum impurities) for analytical method validation, making this compound suitable as a calibration standard for HPLC or LC-MS quantification in reaction monitoring and impurity profiling workflows.

Reaction Optimization with Predictable Lipophilicity

The calculated XLogP3 value of 2.6 and TPSA of 52.9 Ų [1] enable rational selection of extraction and chromatographic conditions. In biphasic reaction workups, the compound partitions preferentially into organic phases (ethyl acetate, dichloromethane) over aqueous layers, facilitating efficient product isolation. For normal-phase chromatography, the moderate lipophilicity suggests optimal elution with hexane/ethyl acetate gradients in the 30–50% ethyl acetate range. This predictive capability reduces method development time compared to using uncharacterized analogs where solvent compatibility must be determined empirically.

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